molecular formula C10H10O B8068313 1-Ethynyl-2-methoxy-3-methylbenzene

1-Ethynyl-2-methoxy-3-methylbenzene

Cat. No.: B8068313
M. Wt: 146.19 g/mol
InChI Key: FIWCWZVRIDATRV-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methoxy-3-methylbenzene is an aromatic compound with the molecular formula C10H10O. It is characterized by the presence of an ethynyl group (-C≡CH) attached to a benzene ring substituted with a methoxy group (-OCH3) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2-methoxy-3-methylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-methoxy-3-methylbenzene.

    Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-80°C) using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-methoxy-3-methylbenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Cycloaddition: The ethynyl group can participate in cycloaddition reactions, forming cycloadducts with suitable dienophiles.

Common Reagents and Conditions:

Major Products:

    Nitration: 1-Ethynyl-2-methoxy-3-methyl-4-nitrobenzene.

    Oxidation: 1-Ethynyl-2-methoxy-3-methylbenzaldehyde.

    Cycloaddition: Cycloadducts with various dienophiles.

Scientific Research Applications

1-Ethynyl-2-methoxy-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-methoxy-3-methylbenzene in various reactions involves:

Comparison with Similar Compounds

Uniqueness: 1-Ethynyl-2-methoxy-3-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both electron-donating groups (methoxy and methyl) and an ethynyl group provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

1-ethynyl-2-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-7-5-6-8(2)10(9)11-3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWCWZVRIDATRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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